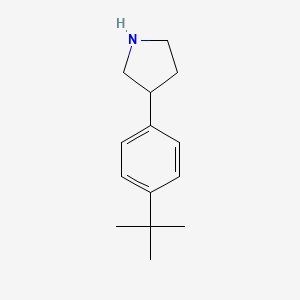

3-(4-Tert-butylphenyl)pyrrolidine

概要

説明

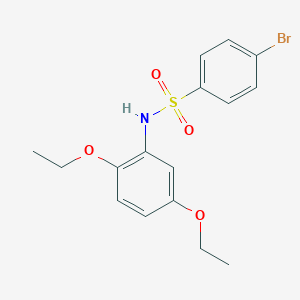

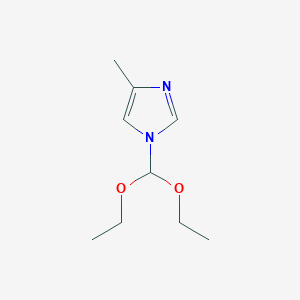

3-(4-Tert-butylphenyl)pyrrolidine is a chemical compound with the molecular formula C14H21N . It has a molecular weight of 203.33 . The compound appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A copper(I)/ClickFerrophos complex can catalyze the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes to give exo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidines .Molecular Structure Analysis

The InChI code for 3-(4-Tert-butylphenyl)pyrrolidine is 1S/C14H21N/c1-14(2,3)13-6-4-11(5-7-13)12-8-9-15-10-12/h4-7,12,15H,8-10H2,1-3H3 . This indicates the presence of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific substituents present on the pyrrolidine ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

3-(4-Tert-butylphenyl)pyrrolidine is a pale-yellow to yellow-brown solid . It has a molecular weight of 203.33 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available literature.科学的研究の応用

Electrochemical Performance in Supercapacitors

A study by Yue et al. (2012) explored the electropolymerization of pyrrole and 3-(4-tert-butylphenyl)thiophene copolymer, which showed promise in supercapacitor applications. The copolymer electrode demonstrated high specific capacitance and improved cycling stability, indicating its potential as an efficient energy storage material (Yue et al., 2012).

Synthesis and Anti-inflammatory Activities

Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, evaluating them as potential anti-inflammatory and analgesic agents. These compounds showed dual inhibitory activity and exhibited anti-inflammatory activities comparable to indomethacin, with reduced ulcerogenic effects (Ikuta et al., 1987).

Synthesis of Chiral Pyrrolidines

Chung et al. (2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, achieving high yields and enantiomeric excess. This process demonstrated a practical method for synthesizing chiral pyrrolidines, which are valuable in various chemical and pharmaceutical applications (Chung et al., 2005).

Potential Thrombin Inhibitors

Ayan et al. (2013) synthesized enantiomers of certain pyrrolidine derivatives with potential as thrombin inhibitors. Molecular docking studies suggested their applicability in antithrombin therapy (Ayan et al., 2013).

Development of Molecular Chemosensors

Motorina et al. (2019) investigated the reactions of pyridine with certain pyrrolidine derivatives for potential use as optical and fluorescent chemosensors. These chemosensors could detect volatile organic compounds and nitrogenous bases, indicating their utility in environmental and pharmaceutical monitoring (Motorina et al., 2019).

将来の方向性

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

作用機序

Target of Action

It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this class of compounds, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities, which suggests that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring are known to exhibit a broad range of bioactivities .

特性

IUPAC Name |

3-(4-tert-butylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,3)13-6-4-11(5-7-13)12-8-9-15-10-12/h4-7,12,15H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHBJNLYTKHUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268717 | |

| Record name | 3-[4-(1,1-Dimethylethyl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)pyrrolidine | |

CAS RN |

112937-98-1 | |

| Record name | 3-[4-(1,1-Dimethylethyl)phenyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112937-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(1,1-Dimethylethyl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![example 7 [US8664233]](/img/structure/B3179908.png)

![4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane](/img/structure/B3179926.png)

![4-Bromo-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B3179961.png)

![2-(Bromomethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3179973.png)